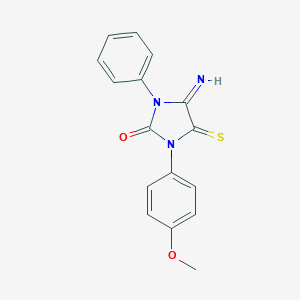
4-Imino-1-(4-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Imino-1-(4-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones. It is also known as PMSF (phenylmethylsulfonyl fluoride) and is commonly used as a protease inhibitor in biochemistry and molecular biology research. PMSF is a colorless, crystalline solid that is soluble in organic solvents like ethanol and acetone.
Mécanisme D'action
PMSF inhibits proteases by reacting with the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which inactivates the enzyme. PMSF is a reversible inhibitor, which means that the inhibition can be reversed by removing the inhibitor or by diluting the sample.
Biochemical and Physiological Effects
PMSF has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is not found in nature. PMSF is not toxic to cells or tissues at the concentrations used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
PMSF is a widely used protease inhibitor in scientific research. It is effective in inhibiting a wide range of serine proteases and is easy to use. PMSF is stable in solution and can be stored for long periods. However, PMSF has some limitations. It is not effective in inhibiting other types of proteases like cysteine proteases and metalloproteases. PMSF is also not suitable for use in some biochemical assays like those that require reducing agents like DTT or beta-mercaptoethanol.
Orientations Futures
There are several future directions for research on PMSF. One area of research is the development of new protease inhibitors that are more effective and selective than PMSF. Another area of research is the use of PMSF in the study of protease-mediated diseases like cancer and neurodegenerative disorders. PMSF has been shown to inhibit the activity of proteases that are involved in these diseases, and further research could lead to the development of new therapies. Finally, there is a need for more research on the mechanism of action of PMSF and its interaction with proteases at the molecular level. This could lead to a better understanding of how PMSF works and how it can be optimized for specific applications.
Conclusion
In conclusion, PMSF is a widely used protease inhibitor in scientific research. It is effective in inhibiting a wide range of serine proteases and is easy to use. PMSF has no known biochemical or physiological effects on living organisms, and it is stable in solution. However, PMSF has some limitations, and there is a need for more research on its mechanism of action and future applications. Overall, PMSF is an important tool for studying proteases and their role in biological processes.
Méthodes De Synthèse
PMSF can be synthesized by reacting phenylmethylsulfonyl chloride with ammonia and 4-methoxybenzylamine in the presence of a catalyst like triethylamine. The reaction takes place at room temperature and produces PMSF as a white crystalline solid. The yield of PMSF is usually high, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
PMSF is widely used in scientific research as a protease inhibitor. It is used to prevent the degradation of proteins by proteases during protein extraction and purification. PMSF is particularly effective in inhibiting serine proteases like trypsin, chymotrypsin, and thrombin. It is also used to inhibit proteases in cell lysates and tissue extracts. PMSF has been used in various biochemical and molecular biology techniques like gel electrophoresis, western blotting, and enzyme assays.
Propriétés
Numéro CAS |
252004-99-2 |
|---|---|
Nom du produit |
4-Imino-1-(4-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one |
Formule moléculaire |
C16H13N3O2S |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
4-imino-1-(4-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-9-7-12(8-10-13)19-15(22)14(17)18(16(19)20)11-5-3-2-4-6-11/h2-10,17H,1H3 |
Clé InChI |
OKOOAWSEDDGVFM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=S)C(=N)N(C2=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=S)C(=N)N(C2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B304391.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304397.png)
![3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304400.png)
![3-[(3-Chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304401.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304403.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B304404.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304405.png)
![N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B304406.png)
![2-(6,7-dichloro-1-hydroxy-3-oxo-3,4-dihydro-1,2,4-benzotriazin-2(1H)-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B304407.png)
![2-[1-hydroxy-3-oxo-3,4-dihydro-1,2,4-benzotriazin-2(1H)-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B304408.png)
![3-(Cyclopentylamino)-1-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304410.png)
![3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B304415.png)